5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
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Overview
Description
5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a heterocyclic compound that contains both oxadiazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.
Formation of the pyrazine ring: This step involves the condensation of a diamine with a diketone or dicarbonyl compound.
Introduction of the azepane and oxolane groups: These groups can be introduced through nucleophilic substitution reactions or by using protecting group strategies to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity or biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly due to its unique structural features and potential biological activity.
Biological Research: It can be used as a tool compound to study various biological processes and pathways, especially those involving heterocyclic compounds.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are likely mediated through binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 4H,8H-bis(1,2,5-oxadiazolo)[3,4-b:3’,4’-e]pyrazine
- [1,2,5]oxadiazolo[3,4-b]pyrazine-containing polymyxin-selective resistance-modifying agents
Uniqueness
5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is unique due to the presence of both azepane and oxolane groups, which are not commonly found together in similar compounds. This unique structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-2-4-7-20(6-3-1)14-13(15-10-5-8-21-9-10)16-11-12(17-14)19-22-18-11/h10H,1-9H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDJWDCAULAHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=NON=C3N=C2NC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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